5-(4-Chlorophenyl)-4-iodo-3-(trifluoromethyl)isoxazole
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Overview
Description
5-(4-Chlorophenyl)-4-iodo-3-(trifluoromethyl)isoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a chlorophenyl group, an iodine atom, and a trifluoromethyl group attached to the isoxazole ring. Isoxazoles are known for their diverse biological activities and are commonly found in many commercially available drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-4-iodo-3-(trifluoromethyl)isoxazole can be achieved through various synthetic routes. One common method involves the cycloaddition of nitrile oxides to alkynes, which forms the isoxazole ring . The reaction typically employs copper (I) or ruthenium (II) catalysts to facilitate the (3 + 2) cycloaddition reaction . Another method involves the use of tert-butyl nitrite or isoamyl nitrite, which enables an efficient one-pot synthesis of disubstituted isoxazoles from substituted aldoximes and alkynes under conventional heating conditions .
Industrial Production Methods
Industrial production of isoxazoles, including this compound, often involves the use of metal-free synthetic routes to minimize costs, reduce toxicity, and simplify the separation of reaction mixtures . These methods are designed to be eco-friendly and scalable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenyl)-4-iodo-3-(trifluoromethyl)isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different functionalized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the iodine and chlorophenyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium periodate (NaIO4), reducing agents like sodium borohydride (NaBH4), and various nucleophiles and electrophiles for substitution reactions . Reaction conditions typically involve moderate temperatures and the use of catalysts to enhance reaction efficiency.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield various carbonyl derivatives, while substitution reactions can introduce different functional groups to the isoxazole ring .
Scientific Research Applications
5-(4-Chlorophenyl)-4-iodo-3-(trifluoromethyl)isoxazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-4-iodo-3-(trifluoromethyl)isoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(4-Chlorophenyl)-4-iodo-3-(trifluoromethyl)isoxazole include other isoxazole derivatives such as:
- 5-(Trifluoromethyl)-3-(4-fluorophenyl)isoxazole
- 3-(4-Bromophenyl)-5-(trifluoromethyl)isoxazole
- 3-(4-Chlorophenyl)-5-(trifluoromethyl)isoxazole
Uniqueness
What sets this compound apart is its unique combination of substituents, which can impart distinct chemical and biological properties. The presence of the iodine atom, in particular, can influence the compound’s reactivity and interactions with biological targets .
Properties
Molecular Formula |
C10H4ClF3INO |
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Molecular Weight |
373.50 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-4-iodo-3-(trifluoromethyl)-1,2-oxazole |
InChI |
InChI=1S/C10H4ClF3INO/c11-6-3-1-5(2-4-6)8-7(15)9(16-17-8)10(12,13)14/h1-4H |
InChI Key |
XHVOGAUBUXXRAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=NO2)C(F)(F)F)I)Cl |
Origin of Product |
United States |
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